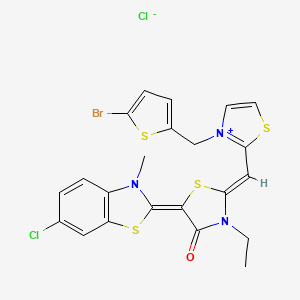
JG-231
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JG-231 is a synthetic small molecule that functions as an inhibitor of heat shock protein 70 (Hsp70). It is an analogue of JG-98 and has shown significant anticancer effects, particularly in inhibiting the interaction between Hsp70 and BAG3. This compound has been studied for its potential to inhibit the growth of triple-negative breast cancer (TNBC) cells .
Preparation Methods
The synthesis of JG-231 involves several steps, starting from the appropriate benzothiazole and rhodacyanine derivatives. The synthetic route typically includes:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the rhodacyanine moiety: This step involves the coupling of the benzothiazole core with a rhodacyanine derivative through a series of condensation reactions.
Final modifications:
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Chemical Reactions Analysis
JG-231 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the bromine and chlorine positions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced rhodacyanine derivatives.
Scientific Research Applications
JG-231 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the interaction between Hsp70 and BAG3, providing insights into the molecular mechanisms of protein-protein interactions.
Biology: The compound is used to investigate the role of Hsp70 in cellular stress responses and protein homeostasis.
Medicine: this compound has shown potential as an anticancer agent, particularly in the treatment of triple-negative breast cancer. .
Mechanism of Action
JG-231 exerts its effects by inhibiting the interaction between Hsp70 and BAG3. Hsp70 is a molecular chaperone involved in protein folding and protection against stress-induced damage. BAG3 is a co-chaperone that regulates the activity of Hsp70. By disrupting this interaction, this compound induces apoptosis in cancer cells and inhibits tumor growth. The compound targets the ATPase domain of Hsp70, preventing the hydrolysis of ATP and subsequent conformational changes required for its chaperone activity .
Comparison with Similar Compounds
JG-231 is similar to other Hsp70 inhibitors, such as:
JG-98: An earlier analogue of this compound with similar anticancer properties.
MKT-077: A water-soluble rhodacyanine dye analog known to inhibit mortalin, another member of the Hsp70 family.
VER-155008: An ATP analogue that inhibits Hsp70 by destabilizing oncoproteins and inducing apoptosis .
This compound is unique due to its improved stability and potency compared to its analogues. It has shown better pharmacokinetic properties and higher activity against certain cancer cell lines .
Properties
CAS No. |
1627126-59-3 |
|---|---|
Molecular Formula |
C22H18BrCl2N3OS4 |
Molecular Weight |
619.45 |
IUPAC Name |
(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride |
InChI |
InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+; |
InChI Key |
LFKCNIBJPYBMOM-QPNALZDCSA-M |
SMILES |
CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JG231; JG 231; JG-231 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















